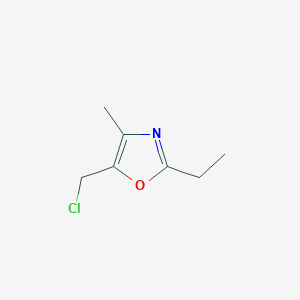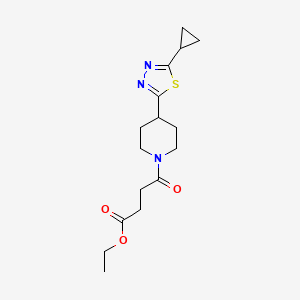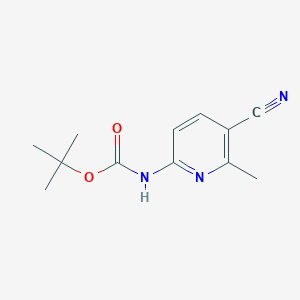![molecular formula C26H26ClN3O3S B2654492 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine CAS No. 478249-80-8](/img/structure/B2654492.png)
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a type of heterocyclic aromatic organic compound. This particular compound has various substituents attached to the quinazoline core, including a 3-chloro-4-methoxybenzyl group, a 2-methylbenzylsulfanyl group, and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline core, with the various substituents attached at the appropriate positions . The presence of these substituents would likely have a significant impact on the physical and chemical properties of the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various substituents. For example, the chloro group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various substituents. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of quinazoline derivatives is a key area of research, aiming to develop new compounds with potential biological activities. A study by Yan He-ping and Ouyang Gui-ping (2010) describes a facile method for preparing a quinazoline ring, highlighting the efficiency and yield of the synthesis process which could be applicable to the synthesis of 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine and its derivatives Yan He-ping & Ouyang Gui-ping, 2010.
Pharmacological Applications
Quinazoline derivatives exhibit a range of pharmacological activities, including antitumor, antimicrobial, and hypoglycemic effects. Studies have shown that certain quinazoline compounds have hypotensive properties and could potentially serve as hypotensive agents. For example, Kumar et al. (2003) synthesized a series of quinazolinones showing significant blood pressure lowering activities, suggesting the therapeutic potential of quinazoline derivatives in treating hypertension Ashok Kumar, M. Tyagi, & V. Srivastava, 2003.
Antitumor and Antimicrobial Activities
The antitumor and antimicrobial activities of quinazoline derivatives are of considerable interest. Compounds with a quinazoline backbone, similar to this compound, have been investigated for their potential to inhibit the growth of various cancer cells and microbial strains. For instance, Xia et al. (2011) discovered new derivatives from a marine endophytic fungus showing moderate antitumor and antimicrobial activity, highlighting the potential of quinazoline derivatives in developing new therapeutic agents X. Xia, Qing Li, & Jia Li et al., 2011.
Future Directions
properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-16-7-5-6-8-18(16)15-34-26-29-21-13-24(33-4)23(32-3)12-19(21)25(28)30(26)14-17-9-10-22(31-2)20(27)11-17/h5-13,28H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMRSFCONGQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)




![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)
![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)
![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)
